molecular formula C19H16F3NO4 B2698164 methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 439096-42-1

methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Cat. No.: B2698164
CAS No.: 439096-42-1
M. Wt: 379.335
InChI Key: PQERKUUXYXXLBT-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazin class, characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a 3-(trifluoromethyl)benzoyl group at position 4 and an acetate ester at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

methyl 2-[4-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-26-17(24)10-14-11-27-16-8-3-2-7-15(16)23(14)18(25)12-5-4-6-13(9-12)19(20,21)22/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQERKUUXYXXLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl group : Known to enhance biological activity.
  • Benzoxazine moiety : Implicated in various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These studies suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy.

CompoundMIC (µM)Target Organism
N-Hexyl derivative125–250M. tuberculosis
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine62.5M. kansasii

The above table summarizes the minimum inhibitory concentrations (MIC) for selected derivatives, indicating their potential as antimicrobial agents against specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. A related study on trifluoromethylated isoxazoles demonstrated significant anticancer activity against breast cancer cell lines (MCF-7), with IC50 values indicating potent efficacy.

CompoundIC50 (µM)Cell Line
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63MCF-7
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole3.09MCF-7

This table illustrates the effectiveness of specific trifluoromethylated compounds in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be relevant for neuroprotective applications.
  • Induction of Apoptosis : Studies have indicated that certain derivatives may induce apoptotic pathways in cancer cells, contributing to their anticancer effects.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the benzoxazine structure. Researchers found that modifications to the trifluoromethyl group significantly impacted both antimicrobial and anticancer activities. The results highlighted the importance of structural optimization in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

Bromo- and Chloro-Substituted Analogs
  • Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Molecular Formula: C₁₈H₁₆BrNO₄ Molecular Weight: 390.23 g/mol Key Feature: The bromine atom at the para position of the benzoyl group increases molecular weight and polarizability compared to the CF₃ group.
  • Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate Molecular Formula: C₁₈H₁₆ClNO₄ Molecular Weight: 345.78 g/mol Key Feature: Chlorine’s smaller atomic radius and lower lipophilicity (compared to CF₃) may reduce membrane permeability. The Cl group is less electronegative than CF₃, leading to weaker electron withdrawal .
Trifluoromethyl-Substituted Target Compound
  • Molecular Formula: C₁₉H₁₆F₃NO₄ (inferred from structural analogs) Estimated Molecular Weight: ~395.3 g/mol Key Feature: The CF₃ group provides strong electron-withdrawing effects, enhancing stability against oxidative metabolism. This group also increases lipophilicity (logP), which may improve blood-brain barrier penetration .

Core Heterocycle Modifications

Benzothiazin Derivatives
  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Key Feature: Replacing the benzoxazin oxygen with sulfur (benzothiazin) increases electron density and alters hydrogen-bonding capabilities.
Sulfonyl-Substituted Benzoxazin

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